Boc-trp(for)-osu

Übersicht

Beschreibung

The compound tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester, commonly known as Boc-tryptophan(formyl)-N-hydroxysuccinimide ester, is a derivative of tryptophan. It is widely used in peptide synthesis due to its ability to protect the amino group of tryptophan during chemical reactions. This protection is crucial for preventing unwanted side reactions and ensuring the desired peptide sequence is obtained.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester typically involves the protection of the amino group of tryptophan with a tert-butyloxycarbonyl group. This is followed by the formylation of the indole ring and the activation of the carboxyl group with N-hydroxysuccinimide ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide in anhydrous solvents like dichloromethane .

Industrial Production Methods

In industrial settings, the production of tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester is scaled up using continuous flow processes. These processes ensure consistent quality and yield while minimizing waste and reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Formyl Group Removal: The formyl group on the indole ring can be removed under basic conditions, such as treatment with hydrazine.

Common Reagents and Conditions

Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.

Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.

Formyl Group Removal: Hydrazine, sodium hydroxide.

Major Products Formed

Amide Bonds: Formed during peptide coupling reactions.

Free Amines: Resulting from the removal of the tert-butyloxycarbonyl group.

Deformylated Tryptophan: Resulting from the removal of the formyl group.

Wissenschaftliche Forschungsanwendungen

Applications in Peptide Synthesis

Boc-Trp(for)-OSu is primarily used as a coupling agent in peptide synthesis due to its reactivity and ability to facilitate the formation of peptide bonds.

Solid-Phase Peptide Synthesis

This compound is employed in solid-phase peptide synthesis (SPPS) where it acts as a coupling reagent to attach tryptophan residues to growing peptide chains. This method allows for high efficiency and purity of the synthesized peptides.

Reactive Extrusion Techniques

Recent studies have demonstrated the use of this compound in reactive extrusion processes for peptide coupling. For example, an experiment showed that under optimized conditions (temperature, mixing time, and screw speed), a conversion rate of over 99% was achieved for Boc-Trp-Gly-OMe synthesis using this compound . This method significantly enhances the efficiency compared to traditional solution-based syntheses.

| Parameter | Condition | Conversion (%) | Yield (%) |

|---|---|---|---|

| Temperature | 40 °C | >99 | 85 |

| Mixing Time | 10 min | >99 | 85 |

| Screw Speed | 150 rpm | >99 | 85 |

Environmentally Friendly Synthesis

This compound has been utilized in environmentally benign synthesis methods, such as liquid-assisted ball milling, which reduces solvent use and waste generation. This approach has shown promising results in synthesizing various dipeptides with high yields while maintaining eco-friendly practices .

Case Study 1: Synthesis of Tripeptides

A study investigated the synthesis of tripeptides using this compound as a coupling agent. The results indicated that tripeptides such as Boc-Trp-Gly-OMe were produced with excellent yields (>85%) and high enantiomeric excess (>99% ee) when synthesized under optimized conditions .

Case Study 2: Comparative Efficiency Analysis

A comparative analysis of different peptide synthesis methods revealed that reactive extrusion using this compound resulted in significantly higher space-time yields (STY) compared to traditional ball-milling and solution syntheses. The STY for reactive extrusion was found to be two orders of magnitude higher than that for ball-milling techniques .

Wirkmechanismus

The mechanism of action of tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester involves the protection of the amino group of tryptophan, which prevents unwanted side reactions during peptide synthesis. The N-hydroxysuccinimide ester group facilitates the formation of amide bonds by acting as an activated ester, which readily reacts with nucleophiles such as amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-butyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester: Lacks the formyl group on the indole ring.

tert-butyloxycarbonyl-tryptophan-methyl ester: Contains a methyl ester group instead of the N-hydroxysuccinimide ester group.

Uniqueness

Tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester is unique due to the presence of both the formyl group on the indole ring and the N-hydroxysuccinimide ester group. This combination allows for selective reactions and protection during peptide synthesis, making it a valuable reagent in organic and peptide chemistry .

Biologische Aktivität

Boc-Trp(For)-OSu, also known as N-Boc-tryptophan (for) N-hydroxysuccinimide ester, is a derivative of tryptophan that has gained attention in various fields of biochemical research and pharmaceutical applications. This compound is particularly notable for its role in peptide synthesis and its potential biological activities.

This compound has the molecular formula and a molecular weight of 393.41 g/mol. It is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the tryptophan residue, which facilitates its use in solid-phase peptide synthesis by preventing premature reactions during the synthesis process.

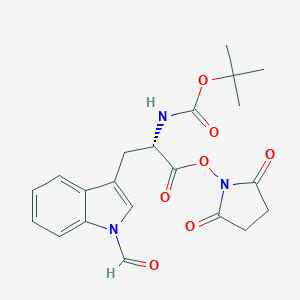

Structural Representation

The structural formula of this compound can be represented as follows:

Peptide Synthesis

This compound is primarily utilized in the synthesis of peptides due to its reactivity with amines to form stable amide bonds. The compound has been shown to exhibit high conversion rates in peptide coupling reactions, making it an efficient reagent in solid-phase synthesis methodologies. For instance, studies have demonstrated that under optimized conditions, complete conversion of this compound can be achieved without significant hydrolysis, yielding high-purity peptides with excellent enantiomeric excess .

Binding Affinity and Interaction Studies

Research indicates that this compound exhibits notable binding properties with nucleic acids. The incorporation of tryptophan residues into peptides enhances their photophysical properties, allowing for effective non-covalent binding to DNA and RNA. The fluorescence emission from tryptophan residues can be significantly quenched by GC-rich polynucleotides, while AT-rich sequences lead to increased fluorescence . This property is particularly useful for studying nucleic acid interactions and developing fluorescent probes for biological applications.

Case Studies

- Peptide Therapeutics : In studies focusing on the development of selective estrogen receptor degraders (SERDs), this compound-based peptides were synthesized to assess their efficacy against breast cancer cell lines. These peptides demonstrated significant inhibitory effects on cell proliferation comparable to established SERDs like Fulvestrant .

- Immune Response Modulation : Another investigation involved the synthesis of tripeptides incorporating this compound to evaluate their immunomodulatory effects. The results indicated that these peptides could selectively induce Th1-biased cytokine responses, suggesting potential applications in vaccine development and immune therapies .

Data Tables

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7/c1-21(2,3)30-20(29)22-15(19(28)31-24-17(26)8-9-18(24)27)10-13-11-23(12-25)16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,22,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJBLCAUIANFPJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.